molecular formula C16H14ClNO6S B3005051 Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate CAS No. 339101-60-9

Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate

Cat. No.: B3005051
CAS No.: 339101-60-9
M. Wt: 383.8
InChI Key: SEHSUMOUWUIOQG-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate nitrobenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of an amine derivative.

    Reduction: Formation of a carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the sulfonyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate
  • Ethyl 3-{[(4-fluorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate
  • Ethyl 3-{[(4-bromophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it distinct and potentially useful for specific applications.

Properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO6S/c1-2-24-16(19)11-3-8-15(18(20)21)12(9-11)10-25(22,23)14-6-4-13(17)5-7-14/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHSUMOUWUIOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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